molecular formula C15H14N2O3 B14592397 (5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one CAS No. 61298-28-0

(5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one

Katalognummer: B14592397
CAS-Nummer: 61298-28-0
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: VSTQRSGTVPVEOS-HIFRSBDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one is a complex organic compound characterized by its unique stereochemistry and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the naphthyl and nitro groups. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert the nitro group to an amine.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or organolithium reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific functional groups and stereochemistry.

Medicine

Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting neurological pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of (5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5R,6S)-6-[(1R)-1-Hydroxyethyl]-7-oxo-3-[(3R)-3-pyrrolidinylthio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid
  • (3AR,5R,6S,6aR)-6-(benzyloxy)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole

Uniqueness

What sets (5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with different molecular targets and undergo specific chemical reactions that other compounds may not.

Eigenschaften

CAS-Nummer

61298-28-0

Molekularformel

C15H14N2O3

Molekulargewicht

270.28 g/mol

IUPAC-Name

(5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one

InChI

InChI=1S/C15H14N2O3/c18-14-9-8-13(17(19)20)15(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,15H,8-9H2,(H,16,18)/t13-,15+/m1/s1

InChI-Schlüssel

VSTQRSGTVPVEOS-HIFRSBDPSA-N

Isomerische SMILES

C1CC(=O)N[C@H]([C@@H]1[N+](=O)[O-])C2=CC=CC3=CC=CC=C32

Kanonische SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.